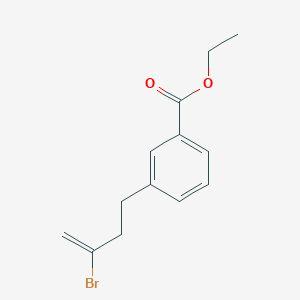
2-Acetoxy-4'-ethoxybenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetoxy-4’-ethoxybenzophenone is a chemical compound with the molecular formula C17H16O4 . It has a molecular weight of 284.31 .
Molecular Structure Analysis
The InChI code for 2-Acetoxy-4’-ethoxybenzophenone is 1S/C17H16O4/c1-3-20-14-10-8-13 (9-11-14)17 (19)15-6-4-5-7-16 (15)21-12 (2)18/h4-11H,3H2,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Acetoxy-4’-ethoxybenzophenone include a density of 1.157g/cm3 and a boiling point of 447.3ºC at 760 mmHg .Aplicaciones Científicas De Investigación
Environmental Monitoring and Safety
2-Acetoxy-4'-ethoxybenzophenone, a derivative of benzophenone, has been studied for its presence and behavior in environmental samples. Research focusing on the detection and analysis of hydroxylated benzophenone UV absorbers, including derivatives similar to 2-Acetoxy-4'-ethoxybenzophenone, reveals their presence in aquatic environments and their potential effects on water safety. Analytical methods such as solid-phase extraction and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to quantify these compounds in environmental water samples, indicating their widespread use and persistence. These methods provide insights into the environmental fate of such UV filters, underscoring the need for monitoring their levels to prevent potential ecological impacts (Negreira et al., 2009).
Photoprotective Applications
Benzophenone derivatives, including 2-Acetoxy-4'-ethoxybenzophenone, are primarily known for their UV-absorbing properties, making them crucial components in sunscreen formulations. Their ability to protect the skin from UV radiation by absorbing harmful rays and converting them into less damaging energy forms is fundamental to their inclusion in photoprotective products. Scientific investigations into these compounds help optimize their efficacy and safety, contributing to the development of sunscreens that offer broad-spectrum protection while minimizing potential adverse effects on human health and the environment. The study of their metabolism and the effectiveness of various derivatives helps in understanding their behavior in biological systems and environmental matrices, informing regulatory guidelines and product formulation standards (Watanabe et al., 2015).
Polymer and Material Science
The structural properties of 2-Acetoxy-4'-ethoxybenzophenone make it suitable for applications in polymer and material science, particularly in the synthesis of advanced materials with specific optical and thermal properties. Research into coordination polymers and thermochromic materials demonstrates the potential of benzophenone derivatives in creating responsive materials that change color or optical properties in response to environmental stimuli. These applications are relevant in developing sensors, smart packaging, and other innovative materials that require precise control over physical and chemical characteristics (Troyano et al., 2018).
Propiedades
IUPAC Name |
[2-(4-ethoxybenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-3-20-14-10-8-13(9-11-14)17(19)15-6-4-5-7-16(15)21-12(2)18/h4-11H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUZZUMCZSONKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641585 |
Source


|
| Record name | 2-(4-Ethoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetoxy-4'-ethoxybenzophenone | |
CAS RN |
890098-52-9 |
Source


|
| Record name | Methanone, [2-(acetyloxy)phenyl](4-ethoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Ethoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














